molecular formula C19H15BrFN3O5 B5038473 (5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5038473
M. Wt: 464.2 g/mol
InChI Key: JIYWTHJGPHKRQI-NTEUORMPSA-N
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Description

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a morpholine group, and a diazinane trione core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromine atom: Bromination of the furan ring is carried out using bromine or a brominating agent under controlled conditions.

    Attachment of the morpholine group: This step involves a nucleophilic substitution reaction where the morpholine group is introduced.

    Formation of the diazinane trione core: This is achieved through a series of condensation reactions involving appropriate precursors.

    Final coupling reaction: The furan derivative is coupled with the diazinane trione core under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: New derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, (5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising lead compound for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another compound with antimicrobial properties.

Uniqueness

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of a furan ring, a morpholine group, and a diazinane trione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3O5/c20-15-10-13(29-18(15)23-4-6-28-7-5-23)9-14-16(25)22-19(27)24(17(14)26)12-3-1-2-11(21)8-12/h1-3,8-10H,4-7H2,(H,22,25,27)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYWTHJGPHKRQI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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